Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of ferulic acid with hexacosanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as biocatalysts can also be explored to achieve greener and more sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties, particularly in the context of natural product-based drug discovery.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-protective effects.
Mechanism of Action
The mechanism of action of hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic structure allows it to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Properties: It may induce apoptosis in cancer cells through the modulation of signaling pathways like the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be compared with other hydroxycinnamic acid derivatives such as:
Ferulic Acid: A precursor to hexacosyl ferulate, known for its antioxidant and anti-inflammatory properties.
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activities but differing in its substitution pattern on the aromatic ring.
Sinapic Acid: Similar in structure but with additional methoxy groups, leading to different chemical reactivity and biological effects.
Properties
IUPAC Name |
hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZEDXMWAJKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610134 |
Source
|
Record name | Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18594-58-6 |
Source
|
Record name | Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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